molecular formula C6H14ClNO2 B3169286 DL-3-Methylvaline, hcl CAS No. 93667-66-4

DL-3-Methylvaline, hcl

Cat. No. B3169286
CAS RN: 93667-66-4
M. Wt: 167.63 g/mol
InChI Key: OLMBOHVAVKHHTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of DL-3-Methylvaline, HCl is C6H14ClNO2. The InChI key is provided, which can be used to generate the 3D structure of the molecule.


Physical And Chemical Properties Analysis

DL-3-Methylvaline, HCl has a molecular weight of 167.63 . Other physical and chemical properties like melting point, boiling point, density, etc., are not specified in the available resources.

Scientific Research Applications

Molecular Dynamics and Polymorphic Transitions

Research into DL-Norvaline, a compound structurally similar to DL-3-Methylvaline, has provided insights into molecular motions associated with polymorphic transitions, which are relevant for understanding the behavior of aliphatic α-amino acids with linear side chains. Solid-state NMR methods were used to study these transitions, revealing information about molecular motions at different timescales, crucial for pharmaceutical intermediate applications (Ren et al., 2011).

Analytical Techniques in Forensic Science

A novel method employing dispersive liquid-liquid microextraction (DLLME) and capillary electrophoresis (CE) with UV detection has been developed for the pre-concentration, chiral separation, and determination of multiple illicit drugs, including DL-3-Methylvaline related compounds. This approach is significant for forensic science, offering a way to enhance the efficiency and accuracy of drug detection in forensic samples (Meng et al., 2011).

Biochemical and Cellular Studies

Studies on DL-Norvaline have investigated its effects on cellular and biochemical systems, providing a foundation that could be relevant for research into DL-3-Methylvaline, HCl. These studies include examining the enzyme activities, cellular responses, and molecular interactions within various biological contexts. For example, research has shown how specific compounds can inhibit peptidoglycan synthesis, offering insights into bacterial resistance mechanisms and potential therapeutic applications (Yoshimura et al., 2002).

Safety And Hazards

DL-3-Methylvaline, HCl is a laboratory chemical . It’s important to handle it with care and follow safety measures. The safety data sheet provides information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, etc .

properties

IUPAC Name

2-amino-3,3-dimethylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2,3)4(7)5(8)9;/h4H,7H2,1-3H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMBOHVAVKHHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-3-Methylvaline, hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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